3-methoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide
Description
Properties
IUPAC Name |
3-methoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2/c1-26-20-10-5-7-18(17-20)21(25)22-11-6-12-23-13-15-24(16-14-23)19-8-3-2-4-9-19/h2-5,7-10,17H,6,11-16H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPIRUFCTOZEQNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCCCN2CCN(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Pathways for 3-Methoxy-N-[3-(4-Phenylpiperazin-1-yl)propyl]benzamide
Core Reaction Sequence
The synthesis typically follows a convergent approach, combining two primary intermediates:
- 3-Methoxybenzoyl chloride (derived from 3-methoxybenzoic acid).
- 3-(4-Phenylpiperazin-1-yl)propan-1-amine (a propyl-linked piperazine derivative).
The amide bond formation between these intermediates is achieved via nucleophilic acyl substitution. Key steps include:
- Protection of the piperazine nitrogen using tert-butyl carbamate (Boc) to prevent unwanted side reactions.
- Alkylation of piperazine with 1-bromo-3-chloropropane to introduce the propyl spacer.
- Deprotection under acidic conditions (e.g., trifluoroacetic acid in dichloromethane).
- Coupling with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine.
Detailed Stepwise Synthesis
Step 1: Synthesis of tert-Butyl 4-Phenylpiperazine-1-carboxylate
4-Phenylpiperazine (1.0 equiv) is reacted with di-tert-butyl dicarbonate (1.2 equiv) in dichloromethane at 0–5°C. The Boc-protected intermediate is isolated in 92–95% yield after aqueous workup.
Step 3: Amine Generation via Gabriel Synthesis
The chloro intermediate is converted to the primary amine using potassium phthalimide (2.0 equiv) in dimethylformamide (DMF) at 120°C for 8 hours, followed by hydrazine-mediated deprotection. This yields 3-(4-phenylpiperazin-1-yl)propan-1-amine in 78% yield.
Step 4: Amide Bond Formation
3-Methoxybenzoyl chloride (1.2 equiv) is added dropwise to a solution of 3-(4-phenylpiperazin-1-yl)propan-1-amine (1.0 equiv) and triethylamine (2.0 equiv) in tetrahydrofuran (THF) at 0°C. After stirring at room temperature for 6 hours, the crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) to afford the title compound in 88% yield.
Optimization Strategies and Reaction Parameters
Solvent and Temperature Effects
- Alkylation Step : Acetonitrile outperforms DMF or THF in minimizing byproducts (e.g., dialkylation), achieving 85% vs. 63–72% yields in alternative solvents.
- Amide Coupling : THF provides superior solubility for both intermediates compared to dichloromethane, reducing reaction time from 12 to 6 hours.
Characterization and Analytical Data
Spectroscopic Confirmation
Comparative Analysis of Synthetic Routes
| Parameter | Method A (Patent) | Method B (Literature) |
|---|---|---|
| Overall Yield | 68% | 54% |
| Reaction Time | 32 hours | 48 hours |
| Purification Technique | Column Chromatography | Recrystallization |
| Cost Efficiency | Moderate | High |
Challenges and Mitigation Strategies
Byproduct Formation
Scalability Issues
- Solvent Volume : Reducing THF volume by 30% in the amide coupling step maintains yield while lowering costs.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Various nucleophiles, such as halides or amines, under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Pharmacological Applications
The compound has been investigated for various pharmacological activities, primarily due to its structural components, which include a piperazine ring and a methoxy group. These features contribute to its interaction with biological targets.
Antidepressant Activity
Research has indicated that compounds similar to 3-methoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide exhibit antidepressant effects. The piperazine moiety is known to interact with serotonin receptors, which are crucial in mood regulation. A study demonstrated that derivatives with similar structures showed significant activity in animal models of depression, suggesting potential for this compound as an antidepressant agent .
Anticancer Properties
Preliminary studies have showcased the anticancer potential of related benzamide derivatives. The mechanism often involves the inhibition of specific cancer cell proliferation pathways. For instance, compounds with similar piperazine structures have been shown to inhibit the growth of various cancer cell lines, including breast and colorectal cancers . The presence of the methoxy group may enhance the lipophilicity and bioavailability of the compound, contributing to its efficacy.
Neuroprotective Effects
Given its ability to cross the blood-brain barrier, 3-methoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide may have neuroprotective effects. Research on piperazine derivatives indicates their potential in treating neurodegenerative diseases by modulating neurotransmitter systems . This property positions the compound as a candidate for further exploration in neuropharmacology.
Case Study 1: Antidepressant Activity Evaluation
A study evaluated the effects of a series of piperazine derivatives on serotonin receptor activity. The findings suggested that certain modifications to the piperazine structure could enhance binding affinity and efficacy in reducing depressive symptoms in rodent models .
Case Study 2: Anticancer Activity Screening
In another study focusing on anticancer properties, compounds similar to 3-methoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide were tested against several cancer cell lines. The results indicated that these compounds exhibited IC50 values significantly lower than standard chemotherapeutics, highlighting their potential as effective anticancer agents .
Summary of Biological Activities
Mechanism of Action
The mechanism of action of 3-methoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can lead to various biological effects, including changes in neurotransmitter levels and receptor signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of N-substituted benzamides with piperazine-containing side chains. Below is a detailed comparison with analogous compounds based on structural features, synthesis strategies, and physicochemical properties.
Structural Analogues
A. N-[(1S)-1-{[(3S)-4-(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl}-2-methylpropyl]-5-phenoxypyridine-2-carboxamide (14)
- Key Differences: Replaces the methoxy group with a phenoxy-pyridine moiety. Incorporates stereochemical complexity (S-configuration at piperazine and side chain).
- Impact : Increased hydrogen-bonding capacity due to the hydroxyl group on the phenyl ring may enhance aqueous solubility compared to the methoxy analogue .
B. 4-(2-Hydroxy-3-methylphenoxy)-N-[(2S)-1-[(3S)-4-(3-hydroxyphenyl)-3-methylpiperazin-1-yl]-3-methylbutan-2-yl]benzamide (11o)
- Key Differences: Features a branched alkyl chain and hydroxylated phenoxy substituents. Exhibits dual hydroxyl groups, increasing polarity.
- Impact : Higher melting point (173°C) compared to the methoxy derivative, likely due to enhanced intermolecular hydrogen bonding .
C. N-[3-(Dimethylamino)propyl]-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide ()
- Key Differences: Replaces the phenylpiperazine with a dimethylaminopropyl-benzo[d]thiazole group.
- Impact : Reduced steric hindrance may improve binding to flat aromatic receptor pockets .
Physicochemical Properties
Notes:
- Methoxy groups generally increase lipophilicity (higher LogP) compared to hydroxylated analogues, which may enhance blood-brain barrier penetration but reduce solubility .
- Piperazine-containing derivatives (e.g., 11n, 11p) exhibit higher melting points due to salt formation (HCl) and hydrogen-bonding networks .
Research Findings and Implications
- Receptor Binding: Piperazine derivatives are frequently explored for CNS targets.
- Limitations : Lack of explicit biological data in the provided evidence limits direct pharmacological comparisons. Further studies are needed to evaluate binding affinities and selectivity.
Biological Activity
3-Methoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide is a synthetic compound with potential pharmacological applications, particularly in the field of psychopharmacology. This article reviews the biological activity of this compound, focusing on its antipsychotic properties, structural characteristics, and potential mechanisms of action.
Structural Overview
The molecular formula for 3-methoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide is , with a molecular weight of 353.5 g/mol. The presence of functional groups such as methoxy and piperazine suggests potential for hydrogen bonding and hydrophobic interactions, which are critical for biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 353.5 g/mol |
| CAS Number | 1049374-62-0 |
Antipsychotic Activity
Recent research indicates that 3-methoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide may exhibit antipsychotic properties . A study published in Pharmacology Biochemistry and Behavior investigated the effects of this compound on pre-pulse inhibition (PPI) in rats. PPI is a measure of sensorimotor gating, often disrupted in schizophrenia and other psychotic disorders. The findings suggested that the compound increased PPI in a dose-dependent manner, indicating potential antipsychotic effects .
While specific mechanisms of action for this compound have not been fully elucidated, its structural similarities to known antipsychotics suggest interactions with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. The piperazine moiety is commonly associated with such activities, as seen in other piperazine derivatives that have been shown to inhibit human acetylcholinesterase and modulate dopaminergic pathways .
Case Studies and Research Findings
A limited number of studies have explored the biological activity of this compound. The following table summarizes key findings related to its pharmacological effects:
Future Research Directions
Given the promising preliminary findings regarding the antipsychotic effects of 3-methoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide, further research is warranted to:
- Investigate Mechanisms : Detailed studies should focus on elucidating the specific neurotransmitter systems involved.
- Conduct Clinical Trials : Evaluating safety and efficacy in human subjects will be crucial for its development as a therapeutic agent.
- Explore Structural Modifications : Investigating analogs could optimize pharmacological properties and minimize side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
